molecular formula C21H22O3 B3945185 3-benzyl-7-butoxy-4-methyl-2H-chromen-2-one

3-benzyl-7-butoxy-4-methyl-2H-chromen-2-one

Cat. No. B3945185
M. Wt: 322.4 g/mol
InChI Key: QDGMRFKNNMUEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-7-butoxy-4-methyl-2H-chromen-2-one is a chemical compound that is widely used in scientific research. It is a synthetic derivative of coumarin, which is a natural compound found in many plants. The compound has been studied extensively for its various biochemical and physiological effects, and it has shown promising results in many different areas of research.

Mechanism of Action

The mechanism of action of 3-benzyl-7-butoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It may also work by inducing oxidative stress in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and it may also have neuroprotective effects. It has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-benzyl-7-butoxy-4-methyl-2H-chromen-2-one in lab experiments is its high potency. It is a very potent compound, which means that only small amounts are needed to produce significant effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on 3-benzyl-7-butoxy-4-methyl-2H-chromen-2-one. One area of research is the development of new synthetic derivatives of the compound that may have even greater anti-cancer properties. Another area of research is the study of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on various biological processes.
In conclusion, this compound is a promising compound that has shown great potential in scientific research. Its anti-cancer properties, as well as its other biochemical and physiological effects, make it an important area of study for researchers in many different fields. With continued research, it is likely that this compound will continue to be an important tool for understanding and treating a wide range of diseases.

Scientific Research Applications

3-benzyl-7-butoxy-4-methyl-2H-chromen-2-one has been extensively studied for its various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

3-benzyl-7-butoxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-3-4-12-23-17-10-11-18-15(2)19(21(22)24-20(18)14-17)13-16-8-6-5-7-9-16/h5-11,14H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMRFKNNMUEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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